Lipophilicity Comparison: XLogP3-AA of 2.1 for the Title Compound vs. 1.0 for the 2-Oxo Analog
The computed lipophilicity (XLogP3-AA) of 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid is 2.1, whereas the 2-oxo analog (CAS 923163-76-2) exhibits a significantly lower XLogP3-AA of 1.0 [1]. This 1.1-unit difference indicates the title compound is substantially more lipophilic and may exhibit enhanced passive membrane permeability compared to the more polar 2-oxo derivative.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid: 1.0 |
| Quantified Difference | Δ = +1.1 |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability in cell-based assays, a critical factor in early-stage drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 83753808 (target) and CID 16227583 (comparator). Retrieved April 22, 2026. View Source
